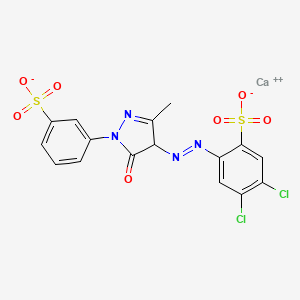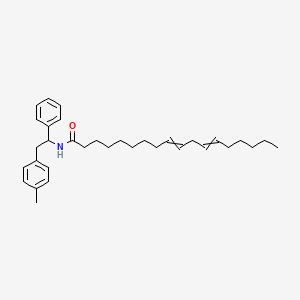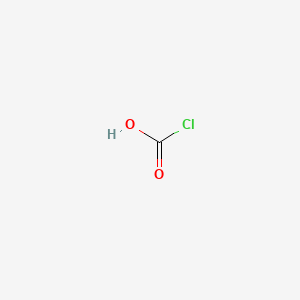
Pigment Yellow 183
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pigment Yellow 183 is a reddish shade yellow pigment primarily used for the coloration of plastics. It belongs to the monoazo chemical class and is known for its excellent heat stability, lightfastness, and resistance to migration and bleeding in various polymer matrices . This pigment is widely used in applications requiring high-temperature processing, such as in engineering plastics like low-density polyethylene, high-density polyethylene, polyvinyl chloride, polypropylene, and acrylonitrile butadiene styrene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Yellow 183 involves the diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid, followed by coupling with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone . The reaction conditions typically include maintaining a low temperature during the diazotization process and a weakly acidic medium for the coupling reaction . The resulting product undergoes further treatment, including filtration, washing, drying, and pulverizing to obtain the final pigment .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Alkali Dissolution and Acidification: 2-amino-4,5-dichlorobenzenesulfonic acid is dissolved in an alkaline solution and then acidified to form a salt.
Diazotization: The salt undergoes diazotization to form a diazonium compound.
Coupling Reaction: The diazonium compound is coupled with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone in a weakly acidic medium.
Color Lake Reaction: The coupled product is treated with calcium chloride to form a calcium salt lake.
Pigmentation Treatment: The pigment undergoes surface treatment to reduce hydrophilicity and improve dispersibility.
Analyse Chemischer Reaktionen
Types of Reactions
Pigment Yellow 183 primarily undergoes substitution reactions due to the presence of reactive azo and sulfonic acid groups. These reactions can include:
Electrophilic Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Coupling Reactions: The diazonium group can couple with various nucleophiles to form different azo compounds.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization.
Major Products Formed
The major product formed from these reactions is the calcium salt of this compound, which exhibits excellent heat stability and lightfastness .
Wissenschaftliche Forschungsanwendungen
Pigment Yellow 183 has a wide range of applications in scientific research and industry:
Chemistry: Used as a colorant in various polymer matrices, including low-density polyethylene, high-density polyethylene, polyvinyl chloride, polypropylene, and acrylonitrile butadiene styrene
Biology and Medicine: While not commonly used in biological or medical applications, its stability and resistance properties make it a candidate for specialized research in these fields.
Wirkmechanismus
The mechanism of action of Pigment Yellow 183 involves its interaction with polymer matrices to impart color. The pigment’s molecular structure, which includes azo and sulfonic acid groups, allows it to form stable bonds with the polymer chains, resulting in uniform coloration. The pigment’s heat stability and resistance to migration and bleeding are attributed to its strong molecular interactions and crystalline structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pigment Yellow 180: Another azo pigment with similar applications but different shade and stability properties.
Pigment Yellow 73: Known for its bright yellow shade and used in similar applications but with different chemical stability.
Pigment Yellow 62: A monoazo pigment with similar applications but different lightfastness and heat stability properties.
Uniqueness
Pigment Yellow 183 stands out due to its excellent heat stability, lightfastness, and resistance to migration and bleeding in various polymer matrices. Its reddish shade and strong tinting strength make it a preferred choice for applications requiring high-temperature processing and long-term color stability .
Eigenschaften
CAS-Nummer |
65212-77-3 |
|---|---|
Molekularformel |
C16H12CaCl2N4O7S2 |
Molekulargewicht |
547.4 g/mol |
IUPAC-Name |
calcium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2.Ca/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29); |
InChI-Schlüssel |
RWRFRSZHRFHQEO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O.[Ca] |
| 65212-77-3 | |
Physikalische Beschreibung |
Other Solid; Dry Powder |
Synonyme |
pigment yellow 183 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)

![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)









